molecular formula C14H20N4O3 B6471823 4-(5-methoxypyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640962-53-2

4-(5-methoxypyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6471823
CAS No.: 2640962-53-2
M. Wt: 292.33 g/mol
InChI Key: ABHNUGUZZQUXQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Methoxypyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a chemical compound of interest in medicinal chemistry and drug discovery research, incorporating several privileged structures known for their biological relevance. The molecule features a pyrimidine ring, a core scaffold prevalent in nucleic acids and numerous FDA-approved drugs, particularly in the oncology and antiviral fields . This heterocycle is fused with a morpholine unit, a motif frequently used to enhance solubility and pharmacokinetic properties of drug candidates. Furthermore, the presence of the pyrrolidine ring, a saturated nitrogen heterocycle, contributes to the exploration of three-dimensional chemical space and is a common feature in clinically active molecules designed for target selectivity . Researchers can investigate this compound as a potential protein-binding ligand or as a building block for the synthesis of more complex molecules. Its structural attributes suggest potential for application in early-stage discovery research, including but not limited to, high-throughput screening, target identification, and structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and safety protocols in a controlled laboratory environment.

Properties

IUPAC Name

[4-(5-methoxypyrimidin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-20-11-8-15-14(16-9-11)18-6-7-21-12(10-18)13(19)17-4-2-3-5-17/h8-9,12H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHNUGUZZQUXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)N2CCOC(C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 4-(5-methoxypyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine, enabling a comparative analysis of substituent effects and functional group contributions.

4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine (CAS 2640973-42-6)

  • Key Differences : Replaces the 5-methoxypyrimidin-2-yl group with a pyrazolo[1,5-a]pyrazine system bearing a cyclopropyl substituent.
  • The cyclopropyl group may improve metabolic stability by reducing oxidative degradation .
  • Molecular Weight : 341.4 (vs. similar weight for the target compound).

4-(5-Bromopyridin-2-yl)morpholine (CAS 200064-11-5)

  • Key Differences : Substitutes the pyrimidine ring with a brominated pyridine group.
  • Functional Impact : The bromine atom at the pyridine 5-position increases electrophilicity, making the compound a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura). However, the absence of the pyrrolidine-1-carbonyl group reduces hydrogen-bonding capacity compared to the target compound .
  • Molecular Weight : 257.12 (lower due to simpler substituents).

Thieno[2,3-d]pyrimidine Derivatives (EP 2 402 347 A1)

  • Example: 5-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-pyrimidin-2-ylamine.
  • Key Differences: Replaces the pyrrolidine-1-carbonyl group with a sulfonylated piperazine moiety and incorporates a thienopyrimidine scaffold.
  • Functional Impact: The sulfonyl group enhances solubility in polar solvents, while the thienopyrimidine core may confer distinct electronic properties for kinase inhibition. The absence of a pyrrolidine-derived carbonyl group may reduce conformational flexibility .

Boronic Ester Derivatives (General Catalog of Kanto Reagents)

  • Example : 4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine.
  • Key Differences : Features a boronic ester group for Suzuki-Miyaura coupling and a trifluoromethylphenyl substituent.
  • Functional Impact : The boronic ester enables modular synthesis of biaryl systems, while the trifluoromethyl group enhances lipophilicity and metabolic resistance. The target compound’s methoxy group may offer similar stability but with reduced steric hindrance .

Structural and Functional Group Analysis

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Weight Key Substituents Functional Groups Potential Applications
This compound ~340–350* 5-Methoxypyrimidine, pyrrolidine Morpholine, carbonyl, ether Kinase inhibitors, intermediates
4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine 341.4 Pyrazolo-pyrazine, cyclopropyl Morpholine, carbonyl Targeted therapeutics
4-(5-Bromopyridin-2-yl)morpholine 257.12 Bromopyridine Morpholine, halogen Cross-coupling intermediates
Thieno[2,3-d]pyrimidine derivative ~500–600* Thienopyrimidine, sulfonylpiperazine Sulfonyl, morpholine Kinase inhibitors

*Estimated based on analogs.

Key Observations:

  • Methoxy vs.
  • Pyrrolidine-1-carbonyl vs. Sulfonyl : The carbonyl group in the target compound may engage in hydrogen bonding, critical for target binding, while sulfonyl groups enhance solubility but lack comparable flexibility .

Preparation Methods

Carboxylic Acid Coupling

The morpholine intermediate reacts with pyrrolidine-1-carbonyl chloride in the presence of a base:

4-(5-Methoxypyrimidin-2-yl)morpholine+Pyrrolidine-1-carbonyl chlorideEt3N,DCMTarget Compound\text{4-(5-Methoxypyrimidin-2-yl)morpholine} + \text{Pyrrolidine-1-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{Target Compound}

Conditions :

  • Coupling agents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Yields : 60–75% with stoichiometric HATU and DIPEA (N,N-Diisopropylethylamine).

Direct Carbonylation

An alternative employs phosgene equivalents (e.g., triphosgene) to generate the carbonyl bridge:

4-(5-Methoxypyrimidin-2-yl)morpholine+PyrrolidineTriphosgene, BaseTarget Compound\text{4-(5-Methoxypyrimidin-2-yl)morpholine} + \text{Pyrrolidine} \xrightarrow{\text{Triphosgene, Base}} \text{Target Compound}

Advantages :

  • Avoids pre-forming acid chlorides.

  • Yield : 50–65% due to competing side reactions.

Comparative Analysis of Synthetic Routes

Method Reagents Yield Purity Key Challenges
NAS + AcylationK₂CO₃, HATU, DIPEA70%>95%Moisture sensitivity
One-pot CarbonylationTriphosgene, Et₃N55%90%Toxicity of phosgene derivatives
Microwave-assisted NASCs₂CO₃, DMF, Microwave80%98%Equipment availability

Critical Process Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance NAS rates but may complicate purification.

  • DCM and THF are preferred for acylation due to lower boiling points and compatibility with acid scavengers.

Temperature and Time

  • Microwave synthesis reduces reaction times from 12 hours to 30 minutes.

  • Room-temperature reactions are feasible but require prolonged stirring (24–48 hours).

Scalability and Industrial Considerations

Large-scale production faces challenges in:

  • Cost of coupling agents : HATU’s expense necessitates alternative catalysts.

  • Waste management : Phosgene-derived routes generate hazardous byproducts.

  • Regioselectivity : Ensuring substitution at the pyrimidine’s 2-position requires precise stoichiometry.

Q & A

Q. What are the optimal synthetic routes for 4-(5-methoxypyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. First, the pyrimidine ring is functionalized via nucleophilic substitution, followed by amide coupling between the morpholine intermediate and pyrrolidine-1-carbonyl chloride. Key steps include:
  • Pyrimidine functionalization : Use of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the methoxy group, optimized at 80–100°C in THF/water mixtures .
  • Amide formation : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane under inert atmosphere to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity (>95%) .
  • Optimization : Design of Experiments (DoE) can systematically vary temperature, solvent ratios, and catalyst loading to maximize yield .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm; pyrrolidine carbonyl carbon at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion ([M+H]+^+) and fragments (e.g., loss of pyrrolidine moiety at m/z ~180) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) with UV detection at 254 nm .
  • IR Spectroscopy : Confirms carbonyl stretches (amide C=O at ~1650 cm1^{-1}) and morpholine C-O-C vibrations (1100–1250 cm1^{-1}) .

Q. How does the three-dimensional conformation of this compound influence its interaction with biological targets?

  • Methodological Answer : The morpholine ring adopts a chair conformation, positioning the pyrrolidine-1-carbonyl group for hydrogen bonding with target proteins. Computational methods (e.g., DFT, molecular docking) predict:
  • Electrostatic potential maps : Highlight nucleophilic regions (pyrimidine N1) for binding ATP-binding pockets .
  • Conformational flexibility : Molecular dynamics simulations (100 ns trajectories) assess stability in aqueous vs. lipid bilayer environments .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activity data for morpholine-pyrimidine derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability or off-target effects. Mitigation strategies include:
  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cellular proliferation (MTT assays) to confirm target specificity .
  • Dose-response curves : Use Hill slopes to identify cooperative binding vs. non-specific aggregation .
  • Meta-analysis : Apply statistical tools (e.g., Bayesian hierarchical modeling) to harmonize data from disparate studies .

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents on the pyrimidine ring to enhance target selectivity?

  • Methodological Answer :
  • Methoxy vs. halogen substitution : Replace the 5-methoxy group with bromine (to enhance π-stacking) or fluorine (to improve metabolic stability). Assess via comparative IC50_{50} values in kinase panels .
  • Morpholine ring substitution : Introduce methyl groups at the 2-position to restrict ring puckering, improving binding to hydrophobic pockets .
  • Pyrrolidine carbonyl bioisosteres : Replace the amide with sulfonamide or urea to modulate solubility and permeability .

Q. What computational chemistry approaches are most suitable for predicting reactive sites and metabolic pathways?

  • Methodological Answer :
  • Reactivity prediction : Use Fukui indices (DFT calculations) to identify nucleophilic/electrophilic centers prone to oxidation .
  • Metabolic stability : Simulate cytochrome P450 interactions (CYP3A4, CYP2D6) with docking software (e.g., AutoDock Vina) to predict hydroxylation sites .
  • ADME modeling : Tools like SwissADME predict logP (target <3), topological polar surface area (<140 Ų), and blood-brain barrier permeability .

Q. What methodological considerations are critical when analyzing metabolic stability in preclinical models?

  • Methodological Answer :
  • In vitro assays : Microsomal stability assays (human/rat liver microsomes + NADPH) quantify half-life (t1/2_{1/2}) and intrinsic clearance .
  • Metabolite identification : LC-MS/MS with collision-induced dissociation (CID) fragments unknown peaks (e.g., demethylation of methoxy group) .
  • Species comparison : Cross-validate metabolic profiles in rodent vs. human hepatocytes to prioritize candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.